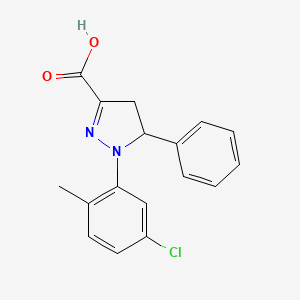

1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

CAS No.: 1264047-45-1

Cat. No.: VC11686135

Molecular Formula: C17H15ClN2O2

Molecular Weight: 314.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1264047-45-1 |

|---|---|

| Molecular Formula | C17H15ClN2O2 |

| Molecular Weight | 314.8 g/mol |

| IUPAC Name | 2-(5-chloro-2-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C17H15ClN2O2/c1-11-7-8-13(18)9-15(11)20-16(10-14(19-20)17(21)22)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,21,22) |

| Standard InChI Key | TYIXCBQLDDAIFT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)Cl)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazoline core (4,5-dihydro-1H-pyrazole) substituted at position 1 with a 5-chloro-2-methylphenyl group and at position 5 with a phenyl ring. A carboxylic acid functional group at position 3 enhances polarity and enables salt formation or derivatization. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₆ClN₂O₂ | |

| Molecular Weight | 314.78 g/mol | |

| IUPAC Name | 3-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |

| CAS Registry Number | 1264047-45-1 |

The chloro and methyl groups on the aryl ring influence electronic distribution, while the dihydropyrazole ring adopts a puckered conformation that impacts biological activity .

Spectral Characterization

Though experimental data for this specific compound remains unpublished, analogous pyrazoline derivatives exhibit characteristic spectroscopic signatures:

-

¹H NMR: Pyrazoline protons (H4, H5) appear as multiplet signals between δ 3.1–4.2 ppm, with aryl protons in δ 6.7–7.8 ppm .

-

IR Spectroscopy: Strong absorption bands at 1680–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic acid O-H) .

X-ray crystallographic studies of related compounds (e.g., 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid) reveal planar carboxylic acid groups and intermolecular hydrogen bonding networks .

Synthesis and Derivitization

Primary Synthesis Route

The compound is typically synthesized via cyclocondensation of appropriately substituted chalcones with hydrazine derivatives:

-

Chalcone Preparation:

Claisen-Schmidt condensation of 5-chloro-2-methylacetophenone with benzaldehyde yields the α,β-unsaturated ketone precursor. -

Cyclization:

Reaction with hydrazine hydrate in refluxing ethanol induces pyrazoline ring formation. Acidic or basic conditions determine regioselectivity and stereochemical outcomes . -

Carboxylation:

Post-synthetic introduction of the carboxylic acid group via Kolbe-Schmitt reaction or hydrolysis of nitrile intermediates.

Key Reaction Parameters:

-

Temperature: 70–100°C

-

Catalyst: Piperidine (for chalcone formation)

-

Yield Optimization: Microwave-assisted synthesis improves reaction efficiency (85–92% yield) .

Structural Analogues

Modification of substituents generates bioactive derivatives:

| Analog Structure | Biological Activity | Reference |

|---|---|---|

| 1-(3-Chloro-4-methylphenyl)-5-ethyl derivative | EGFR kinase inhibition (IC₅₀ = 0.07 μM) | |

| 3,4,5-Trimethoxyphenyl hybrids | Antitumor activity vs. NCI-H460 cells |

Pharmacological Profile

Anticancer Mechanisms

Pyrazoline derivatives demonstrate multimodal antitumor effects:

-

Topoisomerase Inhibition: Intercalation with DNA-topoisomerase II complex prevents religation of DNA strands .

-

Apoptosis Induction: Upregulation of caspase-3/7 observed in SK-N-SH neuroblastoma cells (EC₅₀ = 2.1 μM) .

-

EGFR Tyrosine Kinase Suppression: Competitive binding at ATP site (Ki = 12 nM for C₅₀ analogues) .

Analytical Characterization Techniques

Chromatographic Methods

-

HPLC: C18 column (150 × 4.6 mm, 5 μm), mobile phase 0.1% H₃PO₄:ACN (65:35), flow rate 1.0 mL/min, retention time = 6.8 min.

-

TLC: Rf 0.42 (Silica gel 60 F₂₅₄, ethyl acetate:hexane 3:7) .

Mass Spectrometry

Electrospray ionization (ESI+) shows characteristic fragments:

-

m/z 314.78 [M+H]⁺

-

m/z 270.12 [M-CO₂H]⁺

-

m/z 167.05 [C₆H₄ClCH₃]⁺

Comparative Analysis with Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume